molecular formula C9H14ClN3 B1442087 N-Butyl-6-chloro-N-methyl-2-pyrazinamine CAS No. 1219961-33-7

N-Butyl-6-chloro-N-methyl-2-pyrazinamine

Cat. No. B1442087
CAS RN: 1219961-33-7
M. Wt: 199.68 g/mol
InChI Key: SCXGECSOVBOJFB-UHFFFAOYSA-N
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Description

“N-Butyl-6-chloro-N-methyl-2-pyrazinamine” is a chemical compound with the molecular formula C9H14ClN3 . It is also known as Pyrazinamide.


Molecular Structure Analysis

The molecular structure of “N-Butyl-6-chloro-N-methyl-2-pyrazinamine” consists of 9 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The average mass of the molecule is 199.681 Da .


Physical And Chemical Properties Analysis

The predicted boiling point of “N-Butyl-6-chloro-N-methyl-2-pyrazinamine” is 296.3±35.0 °C, and its predicted density is 1.138±0.06 g/cm3 .

Scientific Research Applications

Antimycobacterial and Antifungal Activity

N-Butyl-6-chloro-N-methyl-2-pyrazinamine and its analogues have been synthesized and evaluated for their potential antimycobacterial and antifungal activities. These compounds, including various substituted pyrazinecarboxamide derivatives, have shown significant biological activity against Mycobacterium tuberculosis and other microbial strains. For instance, certain derivatives demonstrated high activity against Mycobacterium tuberculosis strain H37Rv, highlighting their potential as therapeutic agents against tuberculosis. Additionally, some compounds exhibited notable antifungal effects against Trichophyton mentagrophytes, indicating their broader antimicrobial applications (Doležal et al., 2010).

Photosynthesis-Inhibiting Activity

The same class of compounds has been investigated for their ability to inhibit photosynthetic electron transport in plants. This property is particularly relevant for the development of herbicides. Some derivatives showed potent photosynthesis-inhibiting activity in spinach chloroplasts, suggesting their utility in agricultural applications to manage weed growth (Doležal et al., 2010).

Structural and Biological Evaluations

Further research has expanded on the structural characterization and biological evaluation of N-Butyl-6-chloro-N-methyl-2-pyrazinamine derivatives. These studies aim to understand the molecular basis of their activity and to optimize their pharmacological properties. Advanced spectroscopic techniques, including FT-IR and NMR, have been employed to elucidate the molecular structure and to investigate the electronic properties of these compounds. The findings contribute to the design of new molecules with enhanced biological activities and reduced side effects (Bhagyasree et al., 2015).

Cholinesterase Inhibition

Novel pyrazinamide condensed azetidinones, derived from N-Butyl-6-chloro-N-methyl-2-pyrazinamine, have been synthesized and tested for their cholinesterase inhibitory activity. This research avenue explores the therapeutic potential of these compounds in neurodegenerative diseases like Alzheimer's by targeting acetylcholinesterase and butyrylcholinesterase enzymes. Some derivatives demonstrated potent inhibitory activities, suggesting their potential as leads for the development of new treatments for cognitive disorders (Elumalai et al., 2016).

Safety And Hazards

“N-Butyl-6-chloro-N-methyl-2-pyrazinamine” is classified as an irritant. It has several hazard statements including H332 (Harmful if inhaled), H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H315 (Causes skin irritation), and H312 (Harmful in contact with skin) .

properties

IUPAC Name

N-butyl-6-chloro-N-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c1-3-4-5-13(2)9-7-11-6-8(10)12-9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXGECSOVBOJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-6-chloro-N-methylpyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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